N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1021070-79-0
VCID: VC6924659
InChI: InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Molecular Formula: C14H10BrN3O3S
Molecular Weight: 380.22

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

CAS No.: 1021070-79-0

Cat. No.: VC6924659

Molecular Formula: C14H10BrN3O3S

Molecular Weight: 380.22

* For research use only. Not for human or veterinary use.

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide - 1021070-79-0

Specification

CAS No. 1021070-79-0
Molecular Formula C14H10BrN3O3S
Molecular Weight 380.22
IUPAC Name N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Standard InChI Key KGWCUYSBMODVST-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key components:

  • 4-Methoxybenzamide: A benzene ring substituted with a methoxy (–OCH₃) group at the para position and an amide (–CONH–) functional group.

  • 1,3,4-Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioactivity in pharmaceuticals .

  • 5-Bromothiophen-2-yl: A thiophene ring substituted with a bromine atom at the fifth position, contributing to electrophilic reactivity and potential halogen bonding interactions .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC14H10BrN3O3S\text{C}_{14}\text{H}_{10}\text{BrN}_{3}\text{O}_{3}\text{S}
Molecular Weight380.22 g/mol
CAS Number1021070-79-0
DensityN/A
Melting PointN/A

The bromine atom introduces steric and electronic effects, potentially influencing solubility and reactivity. The methoxy group enhances lipophilicity, which may improve membrane permeability in biological systems .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis typically involves a multi-step sequence:

  • Formation of the 1,3,4-Oxadiazole Core: Cyclization of a thiosemicarbazide intermediate under oxidative conditions, such as using phosphorus oxychloride (POCl₃) or iodine .

  • Introduction of the 5-Bromothiophene Moiety: Electrophilic bromination of thiophene derivatives followed by Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

  • Amide Bond Formation: Reaction of 4-methoxybenzoyl chloride with the amine-functionalized oxadiazole-thiophene intermediate in the presence of a base like triethylamine .

Example Protocol

  • Step 1: 5-Amino-1,3,4-oxadiazole-2-thiol is reacted with 5-bromo-2-thiophenecarbonyl chloride in toluene under reflux to form the oxadiazole-thiophene intermediate .

  • Step 2: The intermediate is coupled with 4-methoxybenzoyl chloride using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) .

Structural Characterization

Spectroscopic Analysis

  • FTIR Spectroscopy: Key peaks include:

    • ν(N–H)\nu(\text{N–H}) at ~3300 cm⁻¹ (amide stretch) .

    • ν(C=O)\nu(\text{C=O}) at ~1680 cm⁻¹ (amide carbonyl) .

    • ν(C–Br)\nu(\text{C–Br}) at ~560 cm⁻¹ .

  • 1H^1\text{H} NMR:

    • A singlet at δ 3.85 ppm (3H, –OCH₃) .

    • Multiplet signals between δ 7.20–8.10 ppm (aromatic protons) .

  • 13C^{13}\text{C} APT NMR:

    • Carbonyl carbon at ~165 ppm .

    • Quaternary carbons of the oxadiazole and thiophene rings between 110–150 ppm .

Mass Spectrometry

  • LC/MS-ESI: A molecular ion peak at m/z 381.03 [M+H]⁺ confirms the molecular weight .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of ~220°C, with a single-step weight loss corresponding to the breakdown of the oxadiazole ring . Differential thermal analysis (DTA) shows an exothermic peak at 225°C, indicative of oxidative degradation .

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